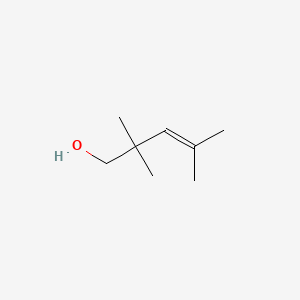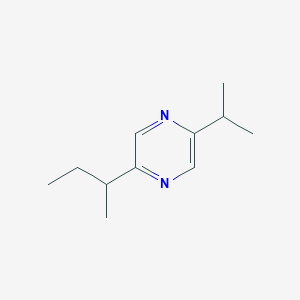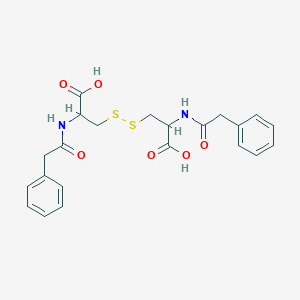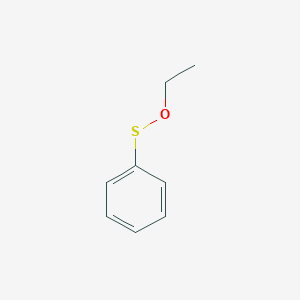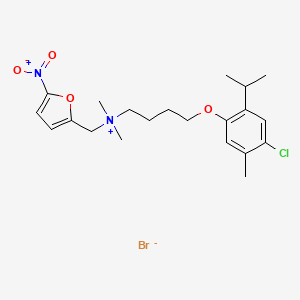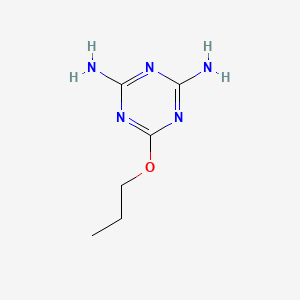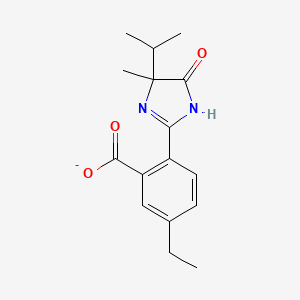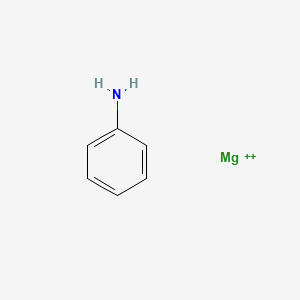![molecular formula C13H7NO2 B13751775 Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
Dibenzo[b,e][1,4]dioxin-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with a carbonitrile group attached to the structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin-1-carbonitrile involves several steps, typically starting with the formation of the dibenzodioxin core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,e][1,4]dioxin-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzodioxin core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitriles, and other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Dibenzo[b,e][1,4]dioxin-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Dibenzo[b,e][1,4]dioxin-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, modulating enzyme activity, and influencing gene expression. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo-1,4-dioxin: A related compound with a similar core structure but lacking the carbonitrile group.
Polychlorinated dibenzodioxins: Known for their toxicity and environmental persistence, these compounds share the dibenzodioxin core but have chlorine atoms attached.
Uniqueness
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, differentiating it from other members of the dibenzodioxin family.
Propriétés
Formule moléculaire |
C13H7NO2 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
dibenzo-p-dioxin-1-carbonitrile |
InChI |
InChI=1S/C13H7NO2/c14-8-9-4-3-7-12-13(9)16-11-6-2-1-5-10(11)15-12/h1-7H |
Clé InChI |
SIFGLLCKPFRDCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


